

**Introduction to Momelotinib and Symptom Assessment in Myelofibrosis**

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**Compound Focus: Momelotinib**

CAS No.: 1056634-68-4

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**Momelotinib** is an oral inhibitor of Janus kinase (JAK) 1 and JAK2, as well as activin A receptor type 1 (ACVR1), recently approved for the treatment of intermediate- or high-risk primary or secondary myelofibrosis (MF) in adults with anemia [1] [2]. MF is a chronic, progressive bone marrow disorder characterized by bone marrow fibrosis, splenomegaly, systemic inflammation, and debilitating constitutional symptoms [1]. A hallmark of the disease is its significant symptom burden, which profoundly impacts patients' quality of life (QoL) [3] [4].

The **Myelofibrosis Symptom Assessment Form (MFSAF)**, specifically version 4.0, is a patient-reported outcome (PRO) instrument developed to quantitatively assess the severity of MF-specific symptoms. It has been validated and served as a primary endpoint in the pivotal MOMENTUM phase 3 clinical trial of **momelotinib** [3]. This document provides detailed application notes and experimental protocols for utilizing the MFSAF v4.0 to assess symptom burden in clinical trials and research settings involving **momelotinib**.

## Momelotinib's Mechanism of Action and Impact on Symptoms

**Momelotinib** possesses a dual mechanism of action that addresses both the proliferative and anemia-related aspects of MF:

- **JAK1/JAK2 Inhibition:** By inhibiting JAK1 and JAK2, **momelotinib** disrupts the dysregulated JAK-STAT signaling pathway, leading to a reduction in splenomegaly and constitutional symptoms [1] [2].
- **ACVR1 Inhibition:** Inhibition of ACVR1 leads to suppression of hepcidin production in the liver. Lower hepcidin levels facilitate iron mobilization and utilization for erythropoiesis, which improves

anemia and reduces transfusion dependency [1] [2]. Anemia is a major contributor to fatigue, the most prevalent and burdensome symptom in MF.

Table 1: Key Pivotal Clinical Trials of **Momelotinib** in Myelofibrosis

| Trial Name              | Phase | Patient Population                                      | Comparator                   | Primary Endpoint(s)                           |
|-------------------------|-------|---|------------------------------|---|
| <b>SIMPLIFY-1</b> [1]   | III   | JAK-inhibitor naïve (N=432)                             | Ruxolitinib                  | Splenic Response Rate (SRR) at Week 24        |
| <b>SIMPLIFY-2</b> [1]   | III   | JAK-inhibitor experienced (N=156)                       | Best Available Therapy (BAT) | Splenic Response Rate (SRR) at Week 24        |
| <b>MOMENTUM</b> [1] [3] | III   | Symptomatic & anemic, JAK-inhibitor experienced (N=195) | Danazol                      | TSS response rate (≥50% reduction) at Week 24 |

## The MFSAF v4.0 Instrument: Definition and Validation

The MFSAF v4.0 is a daily diary-based PRO instrument with a 24-hour recall period. It assesses the severity of seven core MF-related symptoms [3]:

- Fatigue
  - Night sweats
  - Pruritus (itching)
  - Abdominal discomfort
  - Pain under the left ribs
  - Early satiety (feeling full quickly)
  - Bone pain
- **Scoring:** Each symptom is rated by the patient on an 11-point numerical rating scale from **0 (absent)** to **10 (worst imaginable)**.
  - **Total Symptom Score (TSS) Calculation:** The daily TSS is the sum of the scores for all seven items, yielding a range from **0 to 70**, with higher scores indicating a greater symptom burden [3]. For baseline assessment, the TSS is averaged over 7 consecutive days prior to randomization. For post-baseline assessments (e.g., at Week 24), the TSS is averaged over the 28 days immediately preceding the visit [3].

Table 2: MFSAF v4.0 Symptom Items and Scoring

| Symptom Item         | Scale                               | Recall Period | Clinical Domain            |
|----------------------|-------------------------------------|---------------|----------------------------|
| Fatigue              | 0 (Absent) to 10 (Worst Imaginable) | 24 hours      | Constitutional / Cytopenic |
| Night Sweats         | 0 to 10                             | 24 hours      | Constitutional             |
| Pruritus             | 0 to 10                             | 24 hours      | Inflammatory               |
| Abdominal Discomfort | 0 to 10                             | 24 hours      | Splenomegaly-related       |
| Pain Under Left Ribs | 0 to 10                             | 24 hours      | Splenomegaly-related       |
| Early Satiety        | 0 to 10                             | 24 hours      | Splenomegaly-related       |
| Bone Pain            | 0 to 10                             | 24 hours      | Inflammatory / Skeletal    |

## Psychometric Validation from the MOMENTUM Trial

Data from the MOMENTUM trial demonstrated that the MFSAF v4.0 is a robust and valid instrument for assessing MF symptom burden [3]:

- **Completion Rates:** High completion rates (>93%) were maintained across the 24-week study period.
- **Structural Validity:** Confirmatory factor analysis supported the unidimensionality of the scale, justifying the use of a single TSS.
- **Internal Consistency:** High reliability was indicated by Cronbach's alpha coefficients of **0.877 at baseline** and **0.903 at week 24**.
- **Test-Retest Reliability:** Excellent reproducibility was shown with an intraclass correlation coefficient (ICC) > **0.829** in stable patients.
- **Construct Validity:** The MFSAF TSS demonstrated moderate to strong correlations with other PRO measures like the EORTC QLQ-C30 and was able to differentiate between patients based on their global impression of severity (PGIS).
- **Sensitivity to Change:** The instrument was able to detect clinically meaningful changes in symptom burden over time, supporting its use as a trial endpoint.

# Protocol for MFSAF v4.0 Administration and Data Handling in Clinical Trials

## Objective

To reliably assess and quantify the MF-specific symptom burden in clinical trial participants using the MFSAF v4.0 electronic diary (eDiary).

## Materials and Equipment

- **Instrument:** MFSAF v4.0.
- **Mode of Administration:** Electronically (eDiary) on a dedicated device provided to the patient to ensure standardized daily data collection and minimize missing data [3].

## Procedure

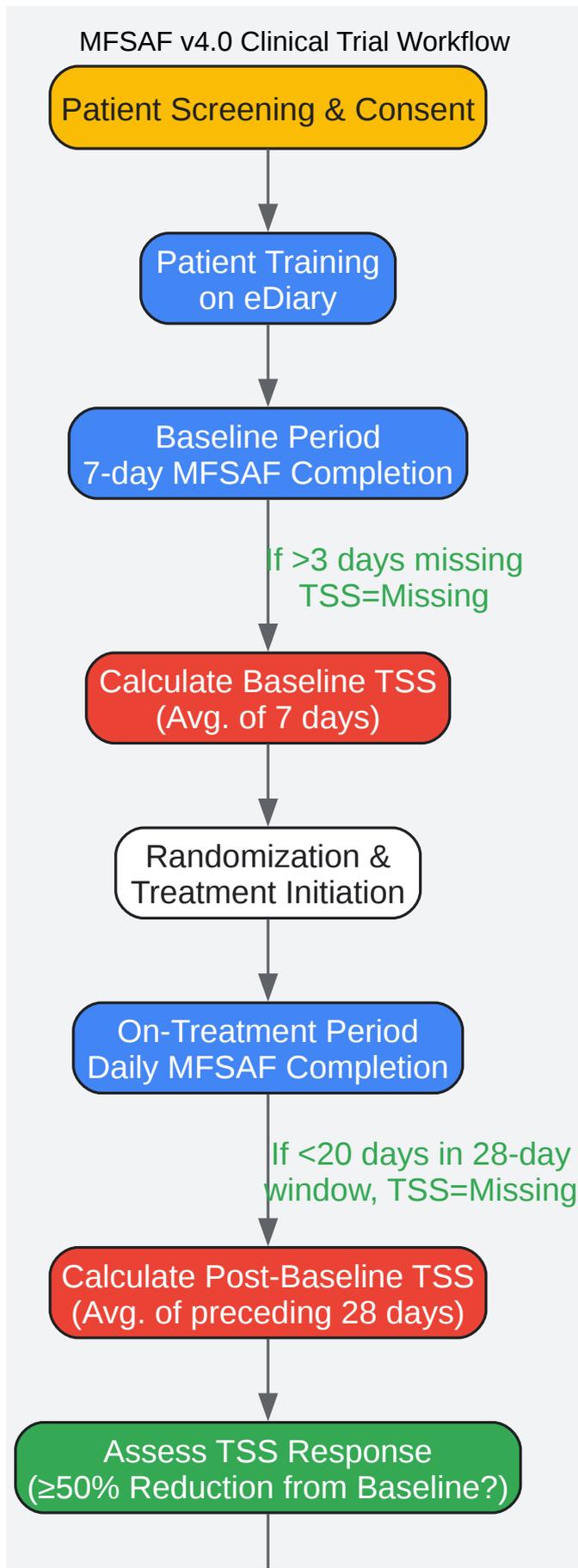
- **Training:** Patients must be trained on how to use the eDiary and complete the diary independently, without influence from site personnel or caregivers.
- **Baseline Assessment:**
  - Patients complete the MFSAF daily for **7 consecutive days** prior to randomization (Day 1).
  - The baseline TSS is calculated as the average of the daily TSS scores over these 7 days.
  - If **>3 daily entries** are missing, the baseline TSS should be considered missing [3].
- **Post-Baseline Assessment:**
  - Patients continue to complete the MFSAF daily throughout the treatment period.
  - The TSS for a specific analysis time point (e.g., Week 24) is calculated as the average of the daily TSS scores from the **preceding 28-day period**.
  - If **<20 daily measurements** are available within that 28-day window, the TSS for that time point should be set to missing [3].
- **Data Quality Checks:** The clinical trial database should be programmed to flag instances of non-compliance with the minimum data requirements for valid score calculation.

## Endpoint Definition: TSS Response

- A **TSS response** is typically defined as a **≥50% reduction (TSS50)** in the mean TSS averaged over the 28 days immediately before the endpoint visit (e.g., Week 24) compared to the baseline TSS [3] [4]. This is considered a clinically meaningful threshold for regulatory purposes.

## Workflow Diagram for MFSAF v4.0 Implementation in a Clinical Trial

The following diagram illustrates the logical workflow for implementing the MFSAF v4.0 in a clinical trial setting, from patient screening to data analysis.



A light gray rectangular box containing a black oval. Inside the oval, the text "Primary Endpoint: TSS Response Rate" is written in black. A small black triangle points downwards from the top center of the box towards the top of the oval.

Primary Endpoint:  
TSS Response Rate

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## Analysis and Interpretation of MFSAF Data

- **Primary Analysis:** The primary efficacy analysis for symptom burden is typically the comparison of **TSS response rates (TSS50)** between treatment groups at a pre-specified time point (e.g., Week 24) using a logistic regression model or similar statistical test, as in the MOMENTUM trial [3].
- **Supportive Analyses:**
  - Analyze the change from baseline in TSS as a **continuous variable** using a mixed model for repeated measures (MMRM). Emerging evidence suggests this may offer greater sensitivity in capturing treatment effects [4].
  - Analyze the proportion of patients achieving different thresholds of improvement (e.g.,  $\geq 25\%$  reduction).
  - Conduct item-level analysis to understand the drug's effect on specific symptoms.

## Conclusion

The MFSAF v4.0 is a psychometrically robust, disease-specific PRO instrument that is critical for evaluating the efficacy of **momelotinib** and other novel agents in MF clinical trials. Its validation in the MOMENTUM trial supports its role as a regulatory-grade endpoint. The unique dual mechanism of **momelotinib**, which simultaneously targets splenomegaly, constitutional symptoms, and anemia, makes comprehensive symptom assessment via MFSAF v4.0 essential for fully capturing its clinical benefit. Adherence to the detailed protocols for administration, data handling, and analysis, as outlined in this document, ensures the collection of high-quality, reliable data on patient-centered outcomes.

## References

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To cite this document: Smolecule. [Introduction to Momelotinib and Symptom Assessment in Myelofibrosis]. Smolecule, [2026]. [Online PDF]. Available at:

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